NSC 372685
Overview
Description
NSC 372685 is an organic compound that features a benzoic acid core substituted with a 3-chlorophenylthio group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 372685 typically involves the following steps:
Formation of the Thioether Bond: The reaction between 3-chlorothiophenol and 5-methoxybenzoic acid under basic conditions (e.g., using sodium hydroxide) to form the thioether bond.
Acidification: The reaction mixture is then acidified to precipitate the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
NSC 372685 can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
NSC 372685 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of NSC 372685 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chlorophenyl)thio]benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-[(phenylthio)]benzoic acid: Lacks the chlorine atom, which can influence its chemical properties.
Uniqueness
NSC 372685 is unique due to the presence of both the 3-chlorophenylthio and methoxy groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
CAS No. |
86455-99-4 |
---|---|
Molecular Formula |
C14H11ClO3S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-18-10-5-6-13(12(8-10)14(16)17)19-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,16,17) |
InChI Key |
PYACVGUASHYTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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